molecular formula C8H10N2O2 B1315672 5-Propylpyrimidine-2-carboxylic acid CAS No. 72790-08-0

5-Propylpyrimidine-2-carboxylic acid

Cat. No.: B1315672
CAS No.: 72790-08-0
M. Wt: 166.18 g/mol
InChI Key: KBTMYWJQBQAOPZ-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Sciences

The pyrimidine nucleus is a foundational heterocyclic scaffold in the chemical and life sciences. ingentaconnect.com As an aromatic six-membered ring containing two nitrogen atoms, its structure is integral to essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA. mdpi.comresearchgate.net Beyond its biological roles, the pyrimidine framework is considered a "privileged scaffold" in medicinal chemistry. researchgate.netbohrium.com This designation stems from its remarkable versatility and the wide array of biological activities exhibited by its derivatives. mdpi.comgsconlinepress.com

The pyrimidine ring's unique physicochemical attributes, such as its ability to act as a bioisostere for phenyl and other aromatic systems, often enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.comnih.gov The nitrogen atoms in the ring can form crucial hydrogen bonds with biological targets, a key interaction for modulating enzyme and receptor activity. nih.gov Consequently, medicinal chemists have extensively explored pyrimidine derivatives, leading to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents. mdpi.commdpi.com The synthetic accessibility and the numerous possibilities for structural modification further cement the pyrimidine scaffold's importance in modern drug discovery and materials science. researchgate.netbohrium.com

Overview of Carboxylic Acid Functionality in Heterocyclic Systems

The carboxylic acid group (–COOH) is a critical functional group in organic chemistry, and its incorporation into heterocyclic systems like pyrimidine profoundly influences the molecule's properties and applications. ncert.nic.inbritannica.com The primary chemical characteristic of the carboxylic acid group is its acidity, which allows it to donate a proton and exist as a negatively charged carboxylate ion at physiological pH. britannica.comresearchgate.net This ionization significantly impacts a molecule's physicochemical properties, such as water solubility, lipophilicity, and ability to permeate cell membranes, which are crucial factors in the design of bioactive compounds. researchgate.netwiley-vch.de

Functionally, the carboxylic acid group is an essential component of many pharmacophores, serving as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets like proteins and enzymes. researchgate.net Furthermore, it serves as a versatile synthetic handle. The –COOH group can be readily converted into a variety of derivatives, including esters, amides, acyl halides, and acid anhydrides. britannica.comwiley-vch.de This chemical reactivity allows for the synthesis of diverse compound libraries, enabling systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of drug candidates. wiley-vch.de In heterocyclic chemistry, the strategic placement of a carboxylic acid group is a key method for fine-tuning a molecule's biological and physical characteristics.

Research Trajectory of 5-Propylpyrimidine-2-carboxylic acid and Analogues

While specific, in-depth research focusing exclusively on this compound is not extensively detailed in readily available literature, the research trajectory can be understood through the broader investigation of its analogues, particularly 5-substituted pyrimidines and pyrimidine carboxylic acids. The synthesis and functionalization of the pyrimidine ring are central themes in heterocyclic chemistry, with substitutions at the C-5 position being a common strategy to modulate biological activity. researchgate.net

Research into related structures, such as 2-propylpyrimidine-5-carboxylic acid, and other pyrimidine derivatives with substituents at the 2- and 5-positions, demonstrates a consistent effort to explore this chemical space. cymitquimica.com The general synthetic approach often involves building the pyrimidine ring through condensation reactions or modifying an existing pyrimidine scaffold. nih.gov For instance, the synthesis of pyrimidine-5-carbonitrile derivatives, which can be precursors to carboxylic acids, has been explored for developing potent enzyme inhibitors. tandfonline.com The investigation of analogues like 2-cyclopropyl-5-pyrimidinecarboxylic acid and 5-formylpyrimidine-2-carboxylic acid further highlights the academic and industrial interest in this class of compounds as building blocks for more complex molecules. nih.govbldpharm.com The overarching goal of this research is to synthesize novel analogues and screen them for various biological activities, contributing to the development of new therapeutic agents. researchgate.net

Scope and Contributions of Contemporary Research

Contemporary research on pyrimidine carboxylic acids and their analogues is vibrant and multidisciplinary, focusing heavily on medicinal chemistry and drug development. gsconlinepress.com Current studies emphasize the design and synthesis of novel pyrimidine derivatives and their evaluation for a wide range of pharmacological effects. mdpi.comgsconlinepress.com A significant area of focus is cancer therapy, where researchers are developing pyrimidine-based compounds as potent and selective inhibitors of protein kinases, such as EGFR, and other enzymes implicated in cancer progression. ingentaconnect.comtandfonline.com

Modern research efforts are often guided by computational methods, such as molecular docking, which allow for the rational design of molecules with a high binding affinity for specific biological targets. tandfonline.comtandfonline.com This in-silico screening helps prioritize synthetic targets and predict their potential efficacy. tandfonline.com Recent literature highlights the synthesis of pyrimidine derivatives evaluated for anticancer, antioxidant, anti-inflammatory, and antimicrobial activities. tandfonline.comtandfonline.comnih.gov For example, studies have shown that certain pyrimidine analogues exhibit significant cytotoxicity against various cancer cell lines, while others demonstrate potent antioxidant activity by inhibiting processes like lipid peroxidation. tandfonline.comnih.gov This research contributes valuable structure-activity relationship (SAR) data, paving the way for the development of next-generation therapeutic agents. tandfonline.com

Research Findings on Pyrimidine Derivatives

The following table summarizes the biological activities of various pyrimidine analogues as reported in recent scientific literature.

Compound ClassBiological Activity InvestigatedKey FindingsReference(s)
Pyrazole-pyrimidine derivativesAntioxidantShowed excellent antioxidant activity in DPPH assays. tandfonline.com
Indazol-pyrimidine derivativesAnticancerDemonstrated good anticancer effects against the MCF-7 breast cancer cell line. tandfonline.com
Pyrimidine-5-carbonitrile derivativesAnticancer (EGFR inhibitor)Acted as potent anticancer agents against HepG2, A549, and MCF-7 cell lines. tandfonline.com
Pyrido[2,3-d]pyrimidine derivativesAntioxidant, Anti-inflammatory, AnticancerStrongly inhibited lipid peroxidation and showed potent lipoxygenase inhibition; exhibited cytotoxicity against the A549 cell line. nih.gov
1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acidAnti-inflammatory, AntimicrobialShowed strong binding affinity for the COX-2 enzyme and good antibacterial activity against E. coli. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-3-6-4-9-7(8(11)12)10-5-6/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTMYWJQBQAOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555147
Record name 5-Propylpyrimidine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72790-08-0
Record name 5-Propylpyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 5 Propylpyrimidine 2 Carboxylic Acid

Direct Synthetic Routes to 5-Propylpyrimidine-2-carboxylic acid

Direct synthesis of this compound can be approached through both conventional and modern synthetic strategies. These methods focus on constructing the pyrimidine (B1678525) core with the desired substituents in a sequential or convergent manner.

Conventional Multistep Syntheses

Conventional approaches to this compound often rely on a multistep sequence starting from readily available precursors. A plausible, though not explicitly detailed in current literature for this specific molecule, route could involve the initial construction of a pyrimidine ring followed by the introduction and modification of functional groups at the 2 and 5 positions.

A common strategy for forming the pyrimidine core involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of this compound, a key intermediate would be a propyl-substituted 1,3-dicarbonyl compound. The subsequent introduction of the carboxylic acid group at the 2-position can be challenging. One potential, albeit indirect, method involves the introduction of a precursor functional group, such as a cyano group, which can then be hydrolyzed to the desired carboxylic acid. libretexts.orgmasterorganicchemistry.comchemguide.co.uk

For instance, a hypothetical multistep synthesis could begin with the synthesis of a 5-propylpyrimidine (B13093396) precursor. This could then be functionalized at the 2-position. A common method for introducing a cyano group at the 2-position of a pyrimidine ring involves the displacement of a suitable leaving group, such as a halogen or a sulfonyl group, with a cyanide salt. mdpi.comresearchgate.net The resulting 2-cyano-5-propylpyrimidine can then be subjected to acidic or basic hydrolysis to yield this compound. libretexts.orgmasterorganicchemistry.comchemguide.co.uk

Table 1: Hypothetical Conventional Multistep Synthesis

StepReactionReagents and ConditionsIntermediate/Product
1Pyrimidine Ring FormationPropyl-substituted 1,3-dicarbonyl, Amidine5-Propylpyrimidine derivative
2Functionalization at C2Halogenating agent or sulfonation2-Halo/Sulfonyl-5-propylpyrimidine
3CyanationKCN or NaCN2-Cyano-5-propylpyrimidine
4HydrolysisH+ or OH-, HeatThis compound

Novel Reaction Conditions and Catalytic Approaches

Modern synthetic chemistry has seen the emergence of novel reaction conditions and catalytic systems to improve the efficiency and selectivity of heterocyclic compound synthesis. While specific catalytic routes directly to this compound are not extensively documented, general principles of catalytic C-H activation and cross-coupling reactions are highly relevant.

Catalytic approaches could potentially streamline the synthesis by enabling the direct introduction of the propyl and carboxylic acid functionalities onto a pre-existing pyrimidine ring. However, the selective functionalization of specific positions on the pyrimidine ring remains a significant challenge due to the electronic nature of the heterocycle.

Synthesis of Pyrimidine Carboxylic Acid Derivatives with Propyl Substitution

The synthesis of derivatives of pyrimidine carboxylic acids bearing a propyl group often provides more versatile and well-documented routes that can be adapted to produce the target compound.

Precursor-Based Synthesis: Utilizing Halogenated Pyrimidine Intermediates (e.g., 5-Bromopyrimidine-2-carboxylic acid)

A highly effective strategy for the synthesis of this compound involves the use of halogenated pyrimidine precursors, such as 5-bromopyrimidine-2-carboxylic acid. This approach leverages the versatility of the halogen as a handle for introducing the propyl group via cross-coupling reactions.

The synthesis would typically begin with the preparation of the 5-bromopyrimidine-2-carboxylic acid intermediate. This can be followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, to introduce the propyl group at the 5-position.

Suzuki Coupling: This reaction would involve the coupling of 5-bromopyrimidine-2-carboxylic acid (or its ester derivative to avoid interference from the acidic proton) with propylboronic acid or a propylboronate ester in the presence of a palladium catalyst and a base.

Negishi Coupling: Alternatively, a Negishi coupling could be employed, reacting the 5-bromopyrimidine (B23866) derivative with a propylzinc reagent, again catalyzed by a palladium or nickel complex. This method is known for its high functional group tolerance.

Table 2: Precursor-Based Synthesis via Cross-Coupling

Coupling ReactionOrganometallic ReagentCatalyst SystemProduct
Suzuki CouplingPropylboronic acidPd(PPh₃)₄, Na₂CO₃This compound
Negishi CouplingPropylzinc chloridePdCl₂(dppf)This compound

The conditions listed are typical for these reaction types and may require optimization for this specific substrate.

Annulation and Cyclocondensation Strategies for Pyrimidine Ring Formation

Annulation and cyclocondensation reactions represent a powerful approach to constructing the pyrimidine ring with the desired substitution pattern already in place. These methods involve the reaction of open-chain precursors that cyclize to form the heterocyclic core.

A general strategy involves the condensation of a three-carbon component with an amidine derivative. To synthesize this compound via this route, one would require a propyl-substituted three-carbon synthon that also contains a precursor to the carboxylic acid at what will become the 2-position of the pyrimidine ring.

Three-Component Coupling Reactions for Pyrimidine Carboxylic Acid Synthesis

Three-component coupling reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound in a single step. These reactions bring together three different starting materials to form the final product, often with high bond-forming efficiency.

While a specific three-component reaction for the direct synthesis of this compound is not prominently described in the literature, related methodologies for pyrimidine synthesis exist. Such a reaction could hypothetically involve the condensation of an amidine, a propyl-containing component, and a C2-synthon that bears the carboxylic acid functionality or a precursor. The development of such a convergent approach would be a significant advancement in the synthesis of this class of compounds.

Dehydrogenative Functionalization Approaches

Dehydrogenative functionalization has emerged as a powerful strategy in organic synthesis, offering a direct method for the formation of carbon-carbon and carbon-heteroatom bonds through C-H bond activation. This approach is particularly relevant for the synthesis of substituted pyrimidines. While specific examples detailing the direct synthesis of this compound via this method are not extensively documented, the principles can be extrapolated from studies on related pyrimidine systems.

Transition-metal catalysis, particularly with rhodium, has been instrumental in the C-H functionalization of pyrimidines. These reactions often proceed via a directed C-H activation mechanism, where a directing group on the pyrimidine ring facilitates the metal-catalyzed cleavage of a specific C-H bond. For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the coupling of various pyrimidine derivatives with a range of partners. This suggests a potential pathway where a suitable precursor to this compound could undergo a dehydrogenative coupling to introduce the propyl group at the C-5 position.

The general mechanism for such a transformation would likely involve the coordination of the rhodium catalyst to the pyrimidine ring, followed by the directed activation of the C5-H bond. Subsequent reaction with a propylating agent would lead to the formation of the desired 5-propylpyrimidine scaffold. The carboxylic acid functionality at the C-2 position could either be present on the starting material or introduced in a subsequent step. The development of these methods is a testament to the ongoing efforts to create more atom-economical and efficient synthetic routes.

Green Chemistry Principles in Pyrimidine Carboxylic Acid Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine carboxylic acids to enhance sustainability. These approaches aim to reduce the environmental impact of chemical processes by utilizing alternative energy sources, safer solvents, and catalytic systems.

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis has been shown to significantly accelerate reaction times, improve yields, and enhance product purity in the synthesis of various heterocyclic compounds, including pyrimidines. The use of microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts compared to conventional heating methods.

For the synthesis of pyrimidine derivatives, microwave assistance has been applied to classical condensation reactions. For example, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can be efficiently carried out under microwave irradiation to produce dihydropyrimidines, which can be further functionalized. While a direct microwave-assisted synthesis for this compound is not explicitly detailed in the literature, related structures have been synthesized using this technology, highlighting its potential applicability. The table below illustrates the general advantages observed in microwave-assisted synthesis of pyrimidine analogues compared to conventional heating.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to DaysMinutes
Reaction Yield Moderate to GoodGood to Excellent
Energy Consumption HighLow
Byproduct Formation Often significantReduced

Solvent-Free and Aqueous Reaction Media

The use of solvent-free conditions or environmentally benign solvents like water is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions can lead to improved yields, easier work-up procedures, and a significant reduction in waste. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support.

Mechanochemical approaches, which involve the use of mechanical force to induce chemical reactions, are a key aspect of solvent-free synthesis. Ball milling, for instance, has been employed for the synthesis of various pyrimidine derivatives. This technique can promote reactions between solid reactants in the absence of a solvent, offering a highly efficient and environmentally friendly alternative to traditional solution-phase synthesis.

Aqueous reaction media also present a green alternative. The synthesis of certain pyrimidine derivatives has been successfully demonstrated in water, which is a safe, non-toxic, and abundant solvent. These aqueous methods often take advantage of the hydrophobic effect to promote the desired transformations.

Environmentally Benign Catalysis (e.g., Pyridine-2-carboxylic acid as Catalyst)

The development of environmentally benign catalysts is crucial for sustainable chemical synthesis. Pyridine-2-carboxylic acid (picolinic acid) has been identified as an effective organocatalyst in certain multi-component reactions for the synthesis of heterocyclic compounds. acs.org Its use as a bioproduct-derived, recyclable catalyst aligns well with the principles of green chemistry.

In one study, pyridine-2-carboxylic acid was used to catalyze the synthesis of pyrazolo[3,4-b]quinolinones in excellent yields. acs.org The reaction proceeds efficiently under mild conditions, and the catalyst can be recovered and reused. Although this specific example does not produce a pyrimidine, it demonstrates the potential of pyridine-2-carboxylic acid to act as a green catalyst in the synthesis of nitrogen-containing heterocycles. The proposed mechanism often involves the activation of substrates through hydrogen bonding or proton transfer, facilitating the key bond-forming steps. The application of such catalysts to the synthesis of this compound could offer a more sustainable pathway.

Mechanochemical Synthesis Techniques

As mentioned in the context of solvent-free reactions, mechanochemical synthesis provides a powerful tool for green chemistry. By using mechanical energy from ball milling or grinding, it is possible to conduct reactions in the solid state, eliminating the need for bulk solvents. This technique has been successfully applied to the synthesis of a variety of pyrimidine derivatives. acs.org

The advantages of mechanochemistry include:

Reduced solvent waste: Reactions are often performed without any solvent or with minimal amounts of liquid for liquid-assisted grinding.

Energy efficiency: In some cases, mechanochemical methods can be more energy-efficient than conventional heating.

Access to novel reactivity: The unique environment of a mechanochemical reaction can sometimes lead to different products or selectivities compared to solution-phase reactions.

The application of mechanochemistry to the synthesis of this compound could involve the milling of appropriate precursors, potentially with a solid-state catalyst, to afford the target molecule in a highly efficient and environmentally friendly manner.

Optimization of Synthetic Pathways

Key areas for optimization include:

Catalyst Selection and Loading: Identifying the most effective catalyst and its optimal concentration is crucial. For dehydrogenative functionalization, this would involve screening different rhodium complexes and ligands.

Reaction Conditions: Parameters such as temperature, pressure, and reaction time need to be carefully optimized to maximize the yield and minimize the formation of byproducts.

Reagent Stoichiometry: Adjusting the ratio of reactants can have a significant impact on the outcome of the reaction.

Solvent and Work-up Procedures: Selecting an appropriate solvent and developing an efficient purification protocol are essential for obtaining the final product in high purity and yield.

A design of experiments (DoE) approach can be a powerful tool for systematically exploring the effects of multiple variables on the reaction outcome, allowing for the rapid identification of optimal conditions. Through careful optimization, the synthesis of this compound can be made more practical, cost-effective, and sustainable.

Yield Enhancement Strategies

Optimizing the yield of this compound synthesis requires careful consideration of the reaction conditions for both the cyclocondensation and oxidation steps. Several strategies can be employed to enhance the efficiency of pyrimidine synthesis.

For the Pinner cyclocondensation step, the choice of catalyst, solvent, and temperature can significantly impact the yield. Both acid and base catalysis have been successfully employed in Pinner-type syntheses. slideshare.netslideshare.net The selection of the appropriate catalyst often depends on the specific substrates being used. The reaction temperature is another critical parameter, with many cyclocondensation reactions being carried out at elevated temperatures to ensure a sufficient reaction rate.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. rsc.org The application of microwave irradiation can dramatically reduce reaction times, in some cases from hours to minutes, and lead to higher product yields with cleaner reaction profiles. rsc.org The use of ionic liquids as solvents, sometimes in combination with microwave heating, has also been shown to be highly effective in the synthesis of heterocyclic compounds, offering benefits such as improved yields and easier product isolation. rsc.org

In the oxidation of the 2-methyl group to a carboxylic acid, the choice of oxidizing agent is paramount. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in acidic media are commonly used for the oxidation of alkyl groups on aromatic rings. reddit.comlibretexts.org The reaction conditions, including temperature and reaction time, must be carefully controlled to achieve complete oxidation without causing degradation of the pyrimidine ring. The use of an excess of the oxidizing agent can help to ensure that the reaction goes to completion. libretexts.org

The following table summarizes key strategies for yield enhancement in the proposed synthesis of this compound.

StrategyParameterConditions/ReagentsExpected Outcome
Catalyst Optimization Catalyst for CyclocondensationAcid (e.g., HCl) or Base (e.g., NaOEt)Increased reaction rate and yield
Solvent Selection Solvent for CyclocondensationProtic (e.g., Ethanol) or Aprotic (e.g., DMF)Improved solubility of reactants and reaction efficiency
Microwave-Assisted Synthesis Reaction ConditionsMicrowave irradiationReduced reaction time and increased yield rsc.org
Oxidant Choice Oxidizing Agent for Methyl GroupKMnO4, K2Cr2O7/H2SO4Efficient conversion of methyl to carboxylic acid reddit.comlibretexts.org
Reaction Temperature Temperature ControlOptimal temperature for each stepMaximized product formation and minimized side reactions

Purity and Scalability Considerations

Ensuring the high purity of this compound is crucial, particularly for its potential applications in research and development. Following the synthesis, purification is typically necessary to remove unreacted starting materials, byproducts, and residual reagents.

A common and effective method for the purification of carboxylic acids is recrystallization. youtube.comyoutube.com This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. For carboxylic acids, polar solvents such as water, ethanol, or mixtures thereof are often suitable for recrystallization. mdpi.com

Chromatographic techniques, such as column chromatography, can also be employed for purification, particularly when dealing with complex mixtures or when very high purity is required. Acid-base extraction is another useful method for purifying carboxylic acids. The acidic nature of the target compound allows it to be selectively extracted into an aqueous basic solution, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer precipitates the purified carboxylic acid.

When considering the scalability of the synthesis of this compound, several factors must be taken into account. The availability and cost of the starting materials, particularly the propyl-substituted 1,3-dicarbonyl compound, are important economic considerations for large-scale production. The safety of the reaction conditions, including the handling of potentially hazardous reagents such as strong oxidizing agents, is a primary concern.

The reaction vessel and equipment must be suitable for the scale of the synthesis and the reaction conditions. For example, exothermic reactions may require efficient cooling systems to maintain temperature control. The work-up and purification procedures must also be amenable to large-scale operations. For instance, while column chromatography is an excellent laboratory-scale purification technique, it may be less practical for large industrial batches. In such cases, crystallization is often the preferred method for purification on a larger scale. The development of a continuous flow process could also be considered for enhanced safety and efficiency in a scaled-up synthesis. acs.org

The following table outlines the key considerations for the purity and scalability of the synthesis of this compound.

ConsiderationAspectMethod/StrategyDetails
Purity PurificationRecrystallizationSelection of a suitable solvent system to achieve high purity crystals. youtube.comyoutube.com
Acid-Base ExtractionSeparation of the acidic product from non-acidic impurities.
ChromatographyFor high-purity applications, though less scalable.
Scalability Reagent AvailabilityStarting MaterialsSourcing of cost-effective and readily available precursors.
Process SafetyHandling of ReagentsSafe handling protocols for strong acids, bases, and oxidizing agents.
EquipmentReaction VesselUse of appropriate reactors with temperature and pressure control.
Work-up and IsolationProduct IsolationDevelopment of efficient and scalable filtration and drying procedures.

Chemical Reactivity and Derivatization of 5 Propylpyrimidine 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a wide range of chemical transformations, including esterification, amide bond formation, reduction, and decarboxylation. These reactions are fundamental in modifying the molecule's physical and chemical properties.

Esterification Reactions and Ester Derivatives

5-Propylpyrimidine-2-carboxylic acid can be converted to its corresponding esters through various standard esterification methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. While specific studies on the esterification of this compound are not prevalent, the synthesis of related 2-substituted pyrimidine-5-carboxylic esters is well-documented, indicating the viability of this transformation. organic-chemistry.org For example, methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate can be synthesized by refluxing the parent carboxylic acid in methanol (B129727) with a sulfuric acid catalyst. mdpi.com

This reaction can be used to produce a variety of ester derivatives, which are often used as intermediates in further synthetic steps or as final products with modified solubility and biological activity.

Table 1: Examples of Potential Ester Derivatives of this compound

Ester Derivative NameReactant Alcohol
Methyl 5-propylpyrimidine-2-carboxylateMethanol
Ethyl 5-propylpyrimidine-2-carboxylateEthanol
Isopropyl 5-propylpyrimidine-2-carboxylateIsopropanol
Benzyl 5-propylpyrimidine-2-carboxylateBenzyl alcohol

Amide Bond Formation and Amide Derivatives

The carboxylic acid moiety of this compound can be readily converted into a wide range of amide derivatives. This transformation is crucial in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. Direct reaction with an amine is generally inefficient due to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

Common activation methods include:

Conversion to Acyl Chlorides: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 5-propylpyrimidine-2-carbonyl chloride. This acyl chloride then readily reacts with a primary or secondary amine to form the corresponding amide.

Use of Coupling Reagents: A more direct, one-pot method involves the use of peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or newer phosphonium (B103445) or uronium salts (e.g., PyBOP, HATU) activate the carboxylic acid in situ, allowing it to react smoothly with an amine to yield the amide.

Research has been conducted on the synthesis of pyrimidine-2-carboxamide (B1283407) analogs as potential therapeutic agents, highlighting the importance of this class of derivatives. nih.gov These studies demonstrate the successful formation of amide bonds from a pyrimidine-2-carboxylic acid core with various amine-containing fragments. nih.gov

Table 2: Examples of Potential Amide Derivatives of this compound

Amide Derivative NameReactant Amine
N-Methyl-5-propylpyrimidine-2-carboxamideMethylamine
N,N-Diethyl-5-propylpyrimidine-2-carboxamideDiethylamine
5-Propyl-N-phenylpyrimidine-2-carboxamideAniline
1-(5-Propylpyrimidine-2-carbonyl)piperidinePiperidine

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as the carboxyl group is relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. The reaction proceeds via a hydride attack on the carbonyl carbon, ultimately replacing the carbonyl oxygen and the hydroxyl group with hydrogen atoms. The product of this reaction would be (5-propylpyrimidin-2-yl)methanol. An aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced, preventing its isolation. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) is a significant reaction pathway for pyrimidine-2-carboxylic acid and its derivatives. cdnsciencepub.com Unlike simple aliphatic carboxylic acids, which are resistant to decarboxylation, the pyrimidine-2-carboxylic acid structure facilitates this process. The reaction is acid-catalyzed and proceeds through a Hammick-type mechanism. cdnsciencepub.com In this mechanism, the pyrimidine (B1678525) ring is first protonated. This protonated species then loses carbon dioxide to form a stabilized ylide intermediate, where the resulting carbanion at the C2 position is stabilized by the adjacent positively charged nitrogen atoms of the pyrimidine ring. This ylide is then rapidly protonated by the solvent to yield the final product, 5-propylpyrimidine (B13093396). cdnsciencepub.com The rate of decarboxylation increases significantly in acidic conditions. cdnsciencepub.com This reactivity is analogous to that of picolinic acid (pyridine-2-carboxylic acid), where the adjacent ring nitrogen plays a crucial role in stabilizing the reaction intermediate. stackexchange.com

Functionalization of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes it susceptible to nucleophilic attack, while generally rendering it unreactive towards electrophilic aromatic substitution unless strong activating groups are present on the ring.

Electrophilic and Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr): This is the predominant substitution pathway for functionalizing the pyrimidine ring. wikipedia.orgnih.gov The ring is activated towards nucleophilic attack, particularly at the C2, C4, and C6 positions, which are electron-poor. researchgate.net For direct functionalization of the 5-propylpyrimidine core at the C4 or C6 positions, a precursor with a good leaving group, such as a halogen (Cl, Br), at one of these positions is typically required.

The SNAr mechanism involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The reactivity of halopyrimidines towards nucleophilic displacement is well-established, with the halide at the 4-position generally being more reactive than one at the 2-position. stackexchange.com

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrimidine ring is difficult. The two ring nitrogen atoms strongly deactivate the ring towards attack by electrophiles. Furthermore, under the acidic conditions often used for electrophilic aromatic substitution (e.g., nitration, halogenation), the nitrogen atoms would be protonated, further increasing the ring's deactivation. While the propyl group at C5 is a weak activating group, its effect is insufficient to overcome the deactivating influence of the ring nitrogens and the C2-carboxylic acid group. Electrophilic attack, if forced under harsh conditions, would likely be directed to the C5 position, which is the most electron-rich carbon in the ring. A more viable approach for introducing substituents via electrophile-like species involves radical reactions, such as the Minisci reaction, which can functionalize specific positions on the pyrimidine core. ucla.edu

Introduction of Diverse Substituents on the Pyrimidine Core

Leveraging nucleophilic aromatic substitution on a halogenated precursor provides a powerful strategy for introducing a wide array of functional groups onto the pyrimidine core of this compound. Starting from a compound like 4-chloro-5-propylpyrimidine-2-carboxylic acid, various nucleophiles can be employed to create a library of derivatives.

Examples of such transformations include:

O-Nucleophiles: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides yields ether derivatives.

N-Nucleophiles: Ammonia, primary amines, and secondary amines can displace the halide to form amino-pyrimidine derivatives.

S-Nucleophiles: Thiolates can be used to introduce thioether functionalities.

C-Nucleophiles: Certain stabilized carbanions or cyanide ions can also displace halides on activated pyrimidine rings. google.com

These reactions significantly expand the chemical space accessible from the this compound scaffold, enabling the synthesis of molecules with tailored properties for various applications, from materials science to pharmaceuticals. chemimpex.com

Table 3: Potential Substituents Introduced via Nucleophilic Aromatic Substitution on a 4-Halogenated Precursor

NucleophileReagent ExampleIntroduced Substituent
AlkoxideSodium methoxide (B1231860) (NaOMe)Methoxy (-OCH₃)
AmineDiethylamine (Et₂NH)Diethylamino (-NEt₂)
ThiolateSodium thiophenoxide (NaSPh)Phenylthio (-SPh)
CyanideSodium cyanide (NaCN)Cyano (-CN)

Stability and Reactivity under Varied Chemical Conditions

The stability of this compound is a critical consideration for its storage and application in synthetic chemistry. Generally, pyrimidine-2-carboxylic acids are relatively stable compounds under standard laboratory conditions. However, their reactivity can be influenced by several factors, including pH, temperature, and the presence of nucleophiles or electrophiles.

pH and Temperature Effects: In aqueous solutions, the pH will determine the ionization state of the carboxylic acid group. Under acidic conditions, the carboxylic acid will be protonated, while under basic conditions, it will exist as the carboxylate anion. This ionization state can affect the molecule's solubility and its reactivity in subsequent chemical transformations.

Reactivity with Nucleophiles and Electrophiles: The carboxylic acid group is the primary site for nucleophilic attack. Reactions with nucleophiles such as alcohols, amines, and thiols typically require activation of the carboxyl group to form a more reactive intermediate, such as an acid chloride, an active ester, or an anhydride. jackwestin.comyoutube.com This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

The pyrimidine ring itself, being electron-deficient, is generally resistant to electrophilic attack. However, strong electrophiles may react under forcing conditions. Conversely, the ring can be susceptible to nucleophilic aromatic substitution, especially if there are suitable leaving groups present on the ring, though the 5-propyl derivative does not possess such a group.

Synthesis of Advanced Derivatives for Specific Research Applications

The structural scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecules with tailored biological activities.

Preparation of Bioactive Analogs

The pyrimidine core is a common feature in many biologically active compounds, including a variety of kinase inhibitors used in cancer therapy. acs.orgnih.govnih.govmdpi.com By modifying the carboxylic acid group of this compound, a diverse range of bioactive analogs can be prepared.

Synthesis of Kinase Inhibitors: A common strategy in the design of kinase inhibitors is the formation of an amide bond between a heterocyclic core and various amine-containing fragments. acs.orgnih.gov Starting with this compound, a library of potential kinase inhibitors can be synthesized by coupling it with a range of primary and secondary amines. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituents on the amine partner. The general synthetic route would involve the activation of the carboxylic acid followed by reaction with the desired amine.

For instance, pyrimidine-based derivatives have been synthesized as potent inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. acs.orgnih.govnih.govmdpi.com The synthesis of such inhibitors often involves the coupling of a pyrimidine carboxylic acid with specific amine-containing heterocyclic moieties.

Other Bioactive Derivatives: Beyond kinase inhibitors, pyrimidine derivatives have shown a broad spectrum of biological activities. For example, thiophene-2-carboxylic acids have been investigated as inhibitors of the HCV NS5B polymerase. nih.gov By analogy, derivatives of this compound could be synthesized and evaluated for a range of therapeutic targets. The carboxylic acid can be converted to various functional groups, such as esters, amides, or more complex heterocyclic systems, to generate a library of compounds for biological screening.

Conjugation Strategies (e.g., Peptide Conjugates)

Conjugation of small molecules to peptides is a widely used strategy to enhance their therapeutic properties, such as cell permeability, target specificity, and in vivo stability. The carboxylic acid group of this compound is an ideal handle for such conjugation.

Amide Bond Formation: The most common method for conjugating a carboxylic acid to a peptide is through the formation of a stable amide bond with a free amine group on the peptide (either the N-terminus or the side chain of an amino acid like lysine). This reaction is typically mediated by a coupling reagent to activate the carboxylic acid. researchgate.netvub.beluxembourg-bio.com

Common Coupling Reagents and Methods: Several classes of coupling reagents are available for efficient amide bond formation. nih.govnih.gov These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine nucleophile of the peptide.

Coupling Reagent ClassExamplesMechanism of Action
CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)Forms a highly reactive O-acylisourea intermediate.
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)Generates an active ester intermediate.
Uronium/Aminium SaltsHATU, HBTU, HCTUForms an active ester, often with enhanced reactivity and reduced side reactions.

The choice of coupling reagent and reaction conditions (solvent, temperature, and additives like HOBt or Oxyma) is crucial to ensure high yields and minimize side reactions, particularly racemization if the peptide contains chiral centers. nih.gov The general procedure involves dissolving the this compound, the peptide, and the coupling reagent in a suitable aprotic solvent, often with the addition of a non-nucleophilic base to neutralize any acidic byproducts.

Structural Characterization and Spectroscopic Analysis of 5 Propylpyrimidine 2 Carboxylic Acid and Its Analogues

Advanced Spectroscopic Investigations

Advanced spectroscopic techniques offer a non-destructive means to probe the molecular structure of 5-Propylpyrimidine-2-carboxylic acid. Vibrational spectroscopy, nuclear magnetic resonance, and mass spectrometry each provide unique and complementary information regarding the compound's connectivity, functional groups, and molecular formula.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The spectra are sensitive to the molecular environment, making them useful for studying intermolecular interactions such as hydrogen bonding.

For this compound, the vibrational spectrum is dominated by contributions from the carboxylic acid group, the pyrimidine (B1678525) ring, and the propyl chain. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly influences the vibrational frequencies of the O-H and C=O groups. libretexts.org

The key vibrational modes for this compound are expected as follows:

O-H Stretching: A very broad and strong absorption band is anticipated in the FT-IR spectrum, typically in the range of 2500–3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.org

C-H Stretching: Sharp bands corresponding to the aromatic C-H stretching of the pyrimidine ring and the aliphatic C-H stretching of the propyl group are expected around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch is expected between 1725 and 1700 cm⁻¹. Its exact position is sensitive to the extent of hydrogen bonding. nih.gov

C=N and C=C Stretching: The pyrimidine ring will exhibit a series of characteristic stretching vibrations in the 1650-1400 cm⁻¹ region. nih.gov

C-O Stretching and O-H Bending: Vibrations associated with the C-O stretch and in-plane O-H bend of the carboxylic acid group are typically coupled and appear in the 1440–1210 cm⁻¹ range.

Studies on analogous compounds, such as 3,5-pyridinedicarboxylic acid, have utilized DFT calculations to assign vibrational wavenumbers, confirming the complex interplay of modes in heterocyclic carboxylic acids. researchgate.net Similarly, investigations into 5-aminouracil (B160950) provide insight into the vibrational modes of a substituted pyrimidine ring, where ring stretching modes are observed at approximately 1650, 1450, 1298, 1240, 1075, and 740 cm⁻¹. nih.gov

Table 1: Predicted FT-IR and FT-Raman Band Assignments for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (FT-IR)Comments
O-H stretch (dimer)2500-3300Strong, Very BroadCharacteristic of carboxylic acid hydrogen bonding. libretexts.org
C-H stretch (aromatic)3100-3000Medium-WeakFrom the pyrimidine ring protons.
C-H stretch (aliphatic)3000-2850MediumFrom the propyl group.
C=O stretch1725-1700Strong, SharpPosition influenced by dimerization. nih.gov
C=N, C=C ring stretch1650-1400Medium-StrongMultiple bands from the pyrimidine ring. nih.gov
C-O stretch / O-H bend1440-1210Medium, BroadCoupled modes from the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is the most definitive method for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

For this compound, the following signals are predicted:

¹H NMR: The most deshielded proton is expected to be that of the carboxylic acid (-COOH), appearing as a broad singlet far downfield, typically in the 10-13 ppm region. libretexts.org The two protons on the pyrimidine ring (at positions 4 and 6) would appear as distinct singlets in the aromatic region, likely between 8.5 and 9.5 ppm. The signals for the propyl group would be found in the upfield region: a triplet for the terminal methyl group (~0.9-1.0 ppm), a sextet for the central methylene (B1212753) group (~1.6-1.8 ppm), and a triplet for the methylene group attached to the pyrimidine ring (~2.5-2.8 ppm).

¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the 160-180 ppm range. libretexts.org The carbons of the pyrimidine ring would resonate between approximately 120 and 170 ppm. The aliphatic carbons of the propyl group would appear at the high-field end of the spectrum, typically below 40 ppm.

Data from related pyrazolo[1,5-a]pyrimidine (B1248293) systems demonstrate the utility of 2D NMR experiments for unambiguous assignment of all proton and carbon resonances. researchgate.net Conformational analysis, particularly regarding the orientation of the carboxylic acid group relative to the pyrimidine ring, can be inferred from nuclear Overhauser effect (NOE) experiments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
-COOH10.0 - 13.0160 - 180Broad Singlet
Pyrimidine C4-H / C6-H8.5 - 9.5150 - 165Singlet
Pyrimidine C2-155 - 170-
Pyrimidine C5-120 - 135-
-CH₂- (attached to ring)2.5 - 2.830 - 40Triplet
-CH₂- (middle)1.6 - 1.820 - 30Sextet
-CH₃0.9 - 1.010 - 15Triplet

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can determine the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

The molecular weight of this compound (C₈H₁₀N₂O₂) is 166.18 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 166.

The fragmentation of pyrimidine carboxylic acids is influenced by the stability of the pyrimidine ring and the lability of the carboxylic acid group. nih.gov Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺). youtube.com For this specific molecule, cleavage of the propyl chain is also a likely fragmentation route. Alpha-cleavage could lead to the loss of an ethyl radical (C₂H₅•), resulting in a fragment at [M-29]⁺.

Studies on the mass spectra of other pyrimidine derivatives show that fragmentation often involves the successive loss of simple functional groups, followed by the decomposition of the heterocyclic ring itself. sapub.orgsphinxsai.com

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides the most precise information about the three-dimensional arrangement of atoms in a solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

While a specific crystal structure for this compound is not available, analysis of related structures allows for a robust prediction of its solid-state features. Single-crystal X-ray diffraction would precisely determine the planarity of the pyrimidine ring and the conformation of the propyl and carboxylic acid substituents.

Hydrogen Bonding Networks and Intermolecular Interactions in the Solid State

In the solid state, carboxylic acids almost universally form strong intermolecular hydrogen bonds. The most common motif is a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.govrsc.org This dimerization is a dominant feature that dictates the crystal packing.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in pharmaceuticals and materials science, as different polymorphs can exhibit distinct physical and chemical properties. Co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely used technique to modify the physicochemical properties of a target molecule.

In the context of pyrimidine-carboxylic acids, co-crystallization studies often explore the formation of supramolecular synthons, which are robust and predictable non-covalent interactions. The carboxylic acid group is a versatile hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. This complementarity makes the formation of co-crystals with various "co-formers" a promising strategy for crystal engineering.

Common co-formers for pyrimidine derivatives include other carboxylic acids, amides, and pyridines. The interaction between a carboxylic acid and a pyrimidine can lead to the formation of a well-defined hydrogen-bonded assembly, often a carboxylic acid-pyridine heterosynthon. The likelihood of forming a co-crystal versus a salt can often be predicted by the difference in the pKa values (ΔpKa) of the pyrimidine and the co-former.

Table 1: Representative Co-formers for Pyrimidine Derivatives and Observed Supramolecular Synthons

Co-former ClassExample Co-formerPotential Supramolecular Synthon with Pyrimidine-Carboxylic Acid
Carboxylic AcidsBenzoic AcidCarboxylic Acid-Pyridine Heterosynthon
AmidesNicotinamideCarboxylic Acid-Amide Heterosynthon
PyridinesIsonicotinamideCarboxylic Acid-Pyridine Heterosynthon

This table is illustrative and based on common co-crystallization strategies for nitrogen-containing heterocycles.

Polymorphism in carboxylic acid-containing heterocycles has been observed in numerous systems. For instance, studies on analogous compounds like 5-methoxy-1H-indole-2-carboxylic acid have revealed the existence of different polymorphs characterized by distinct hydrogen bonding patterns and crystal packing. nih.gov The identification and characterization of such polymorphs are crucial as they can have different solubilities, stabilities, and bioavailability.

Powder X-ray Diffraction (XRPD) for Crystalline Form Identification

Powder X-ray Diffraction (XRPD) is a cornerstone technique for the solid-state characterization of crystalline materials. researchgate.net It provides a unique "fingerprint" for each crystalline form, allowing for the unambiguous identification of polymorphs, the differentiation between co-crystals and simple physical mixtures, and the assessment of sample purity. researchgate.netresearchgate.net

In an XRPD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The positions and relative intensities of the diffraction peaks are determined by the crystal lattice parameters and the arrangement of atoms within the unit cell. Consequently, different polymorphs of the same compound will produce distinct XRPD patterns.

The process of identifying a new crystalline form often involves comparing its experimental XRPD pattern with those of known forms or with patterns calculated from single-crystal X-ray diffraction data. researchgate.net

Table 2: Illustrative Powder X-ray Diffraction (XRPD) Data for a Crystalline Form of a Heterocyclic Carboxylic Acid Analogue

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.485
12.27.3100
15.85.660
19.14.675
21.54.190
24.73.650
27.03.345

This is a representative data table and does not correspond to this compound. The data illustrates a typical XRPD peak list used for crystalline form identification.

Conformational Dynamics and Tautomerism Studies

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and the potential for it to exist in different isomeric forms. For this compound, this includes the conformational flexibility of the propyl group and the potential for tautomerism in the pyrimidine ring and the carboxylic acid moiety.

Experimental Probes of Conformational Preferences

The conformational landscape of this compound is primarily dictated by the rotation around the single bonds of the propyl group and the bond connecting the carboxylic acid to the pyrimidine ring. Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating these conformational preferences in solution.

Investigation of Tautomeric Equilibria in Solution and Solid States

Tautomerism involves the migration of a proton, leading to isomers that can readily interconvert. acs.org For this compound, several tautomeric forms are theoretically possible. The pyrimidine ring itself can exhibit tautomerism, and the carboxylic acid group can exist in its acidic form or as a zwitterion where the proton has migrated to one of the basic nitrogen atoms of the pyrimidine ring.

The position of the tautomeric equilibrium can be influenced by the physical state (solid or solution), the solvent polarity, and the temperature. In the solid state, the predominant tautomer is often stabilized by specific intermolecular interactions, such as hydrogen bonding, which can be elucidated by X-ray and neutron diffraction studies.

In solution, spectroscopic methods such as UV-Vis, IR, and NMR spectroscopy are employed to study tautomeric equilibria. For example, changes in the absorption or emission spectra with solvent polarity can indicate a shift in the tautomeric equilibrium. Computational chemistry also plays a significant role in predicting the relative stabilities of different tautomers in both the gas phase and in solution. Studies on related pyrimidine systems have shown that the tautomeric preference can be finely tuned by the nature and position of substituents on the ring. researchgate.net

Table 3: Potential Tautomeric Forms of this compound

Tautomer NameStructural Description
Carboxylic Acid FormThe proton resides on the oxygen of the carboxylic acid group.
Zwitterionic Form (N1)The carboxylic proton has migrated to the N1 position of the pyrimidine ring.
Zwitterionic Form (N3)The carboxylic proton has migrated to the N3 position of the pyrimidine ring.

This table presents theoretically possible tautomers. The predominant form in a given environment would need to be determined experimentally or computationally.

Computational Chemistry and Molecular Modeling of 5 Propylpyrimidine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic and geometric properties of 5-Propylpyrimidine-2-carboxylic acid. These theoretical studies are instrumental in predicting the molecule's stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules. For pyrimidine (B1678525) derivatives, which are structurally related to this compound, DFT studies have been effectively used to understand their molecular architecture. The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar heterocyclic compounds have demonstrated that methods like B3LYP with a suitable basis set can accurately predict geometric parameters. The pyrimidine ring, a key feature of the target molecule, is known to be a planar aromatic system, and DFT calculations would confirm the degree of planarity and the orientation of the propyl and carboxylic acid substituents.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. irjweb.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For pyrimidine derivatives, the distribution of the HOMO and LUMO across the molecule can identify the regions most susceptible to electrophilic and nucleophilic attack.

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting ability of the molecule.
Energy Gap (ΔE) ELUMO - EHOMO A smaller gap suggests higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, providing valuable information about its reactivity and intermolecular interaction sites. researchgate.netmdpi.com The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group, highlighting these as potential sites for hydrogen bonding and coordination with electrophiles. nih.gov Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, indicating its acidic nature.

Fukui Functions for Reactivity Site Prediction

Fukui functions are a tool derived from conceptual DFT that helps to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the sites most likely to accept an electron, while the function for electrophilic attack (f-) points to the sites most prone to donating an electron. The dual descriptor, which is the difference between these two functions, can provide an even clearer picture of the reactive sites. For pyrimidine derivatives, Fukui function analysis can pinpoint specific atoms within the ring and the substituent groups that are most susceptible to different types of chemical reactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecular system, allowing for the study of its behavior over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and the influence of the environment, such as a solvent. mdpi.comnih.gov For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the propyl group and the carboxylic acid group. researchgate.net Furthermore, simulations in an aqueous environment could shed light on the hydration of the molecule and the formation of hydrogen bonds with water molecules, which is crucial for understanding its solubility and behavior in biological systems. nih.gov By analyzing the trajectories generated from MD simulations, it is possible to calculate various properties, such as radial distribution functions, to understand the local structure of the solvent around the molecule.

Exploration of Conformational Landscapes in Solution

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. In solution, a flexible molecule like this compound can exist as an ensemble of different conformations in equilibrium. The study of this conformational landscape is crucial for understanding its chemical reactivity and how it might be recognized by a biological receptor.

Computational techniques such as molecular dynamics (MD) simulations and systematic conformational searches are employed to explore the energetically accessible conformations of a molecule in a simulated solvent environment. These methods map out the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. For this compound, this would involve analyzing the rotational freedom around the single bonds, particularly the bond connecting the propyl group to the pyrimidine ring and the bond connecting the carboxylic acid group.

The results of such an analysis would typically be presented as a population distribution of different conformers, often visualized through Ramachandran-like plots or energy landscapes. This information is foundational for more advanced computational studies, such as molecular docking, as it can suggest the most likely conformation to be biologically active.

Table 1: Illustrative Conformational Analysis Data for this compound

Dihedral Angle (°)Relative Energy (kcal/mol)Population (%)
Hypothetical Conformer 10.065
Hypothetical Conformer 21.225
Hypothetical Conformer 32.510
Note: This table is for illustrative purposes only and does not represent actual experimental or computational data.

Dynamics of Ligand-Target Interactions

Once a potential biological target for this compound is identified, molecular dynamics (MD) simulations can be used to study the dynamic nature of their interaction over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and the protein's active site, and the key intermolecular interactions that maintain the complex.

In a typical MD simulation, the ligand-protein complex is placed in a simulated environment of water and ions, and the motions of all atoms are calculated over a period of time, often on the nanosecond to microsecond scale. The resulting trajectory provides a detailed movie of the molecular interactions, allowing for the analysis of hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This can help to understand the mechanism of binding and the role of specific residues in the protein's active site in recognizing the ligand.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, used to predict how a ligand such as this compound might bind to a biological macromolecule, typically a protein or nucleic acid.

Prediction of Binding Modes with Biological Macromolecules

Molecular docking algorithms explore the vast conformational space of the ligand within the binding site of a receptor, generating a series of possible binding poses. These poses are then evaluated using a scoring function, which estimates the binding affinity for each pose. The top-ranked poses represent the most likely binding modes of the ligand.

For this compound, a docking study would involve preparing the 3D structure of the ligand and the target receptor. The docking software would then position the ligand in the active site of the receptor in numerous orientations and conformations. The resulting binding modes would be analyzed to identify key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and polar residues in the receptor, or hydrophobic interactions involving the propyl group and the pyrimidine ring.

Computational Assessment of Binding Affinities

The scoring functions used in molecular docking provide an estimation of the binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol). Lower (more negative) values typically indicate a more favorable binding interaction. While these scores are useful for ranking potential ligands, more accurate methods for calculating binding free energy, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be employed for a more rigorous assessment.

These methods typically use the output of molecular dynamics simulations to calculate the free energy of binding, considering factors such as enthalpy and entropy changes upon ligand binding. A computational assessment of the binding affinity of this compound to a specific target would provide a quantitative prediction of its potency.

Table 2: Illustrative Computational Binding Affinity Data

Target ProteinDocking Score (kcal/mol)Predicted Ki (nM)
Hypothetical Kinase A-8.5150
Hypothetical Protease B-7.2800
Hypothetical Receptor C-9.150
Note: This table is for illustrative purposes only and does not represent actual experimental or computational data.

Virtual Screening Approaches for Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. High-throughput docking is a common virtual screening method where a large database of compounds is docked into the active site of a target protein, and the results are ranked based on their docking scores.

In the context of ligand discovery, a compound with a known, albeit modest, activity like this compound could serve as a starting point. A virtual screening campaign could be designed to search for analogs of this compound with potentially improved binding affinity or other desirable properties. This could involve screening a library of commercially available compounds or a virtual library of synthetically accessible derivatives of the this compound scaffold. The top-scoring hits from the virtual screen would then be prioritized for experimental testing.

Coordination Chemistry and Supramolecular Assembly of 5 Propylpyrimidine 2 Carboxylic Acid

Metal Complexation and Coordination Modes

The presence of multiple potential donor atoms in 5-propylpyrimidine-2-carboxylic acid allows for a variety of coordination behaviors with metal ions, leading to the formation of diverse supramolecular architectures.

The synthesis of transition metal complexes with ligands like this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent system. nih.gov The choice of metal, solvent, and reaction conditions such as temperature and pH can influence the resulting complex's stoichiometry and structure. Carboxylate ligands are well-regarded for their flexible structural tunability and diverse coordination modes, making them a popular choice for designing metal complexes. mdpi.com The synthesis of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes has demonstrated the successful preparation of coordination compounds with various metal ions such as Cu2+, Co2+, and Zn2+. nih.gov Similarly, 3-chlorothiophene-2-carboxylic acid has been used to synthesize new transition metal complexes. mdpi.com

The coordination of this compound to a metal center can occur in several ways. The carboxylate group can bind to a metal ion in a monodentate (κ¹) fashion, where only one oxygen atom is involved in coordination. Alternatively, it can act as a bidentate ligand, either chelating to a single metal center (κ²) or bridging between two metal centers. polimi.it The pyrimidine (B1678525) ring offers additional coordination sites through its nitrogen atoms. This versatility in binding modes allows for the formation of complexes with various coordination geometries, such as octahedral or square planar. nih.gov For instance, in the study of isoquinoline-5-carboxylate with Cu(II) ions, the carboxylate ligands exhibited both κ¹ and κ² denticity, influencing the coordination at the Cu(II) center. polimi.it

Binding Mode Description
κ¹-monodentateOne oxygen atom of the carboxylate group coordinates to the metal center.
κ²-chelatingBoth oxygen atoms of the carboxylate group coordinate to the same metal center.
BridgingThe carboxylate group coordinates to two different metal centers.

Both the pyrimidine nitrogen atoms and the carboxylate oxygen atoms of this compound are crucial to its function as a ligand. The carboxylate group, being negatively charged, typically forms strong bonds with positively charged metal ions. The pyrimidine nitrogens act as neutral donor sites. The interplay between these two functionalities allows the ligand to act as a bridge between metal centers, facilitating the formation of one-, two-, or three-dimensional coordination polymers. nih.gov In related systems, such as those involving isoquinoline-5-carboxylic acid, the nitrogen atom of the heterocyclic ring and the carboxylate group are both involved in coordination to the metal ions. polimi.it

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The predictable geometry and functionality of ligands like this compound make them attractive candidates for the rational design and synthesis of MOFs.

The ditopic nature of this compound, with coordination sites at the pyrimidine ring and the carboxylate group, allows it to function as a bridging ligand, connecting metal centers to form extended networks. mdpi.com The length and rigidity of the propylpyrimidine backbone will influence the pore size and topology of the resulting MOF. The synthesis of MOFs often involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a solvent. rsc.org The use of bi-functional linkers is a known strategy in the formation of metal-organic frameworks. researchgate.net

Supramolecular Self-Assembly

Following a comprehensive review of available scientific literature, it has been determined that specific experimental data on the supramolecular self-assembly of this compound is not presently available. Detailed crystallographic studies, which are essential for elucidating the precise nature of intermolecular interactions, have not been published for this particular compound.

However, based on the well-established principles of supramolecular chemistry and the known behavior of related pyrimidine and carboxylic acid derivatives, a theoretical framework for the potential self-assembly of this compound can be proposed. The presence of a carboxylic acid group and a pyrimidine ring provides multiple sites for hydrogen bonding and other non-covalent interactions, which are the fundamental drivers of supramolecular architecture.

Directed Hydrogen Bonding Interactions for Ordered Architectures

The molecular structure of this compound features both hydrogen bond donors (the carboxylic acid -OH group) and acceptors (the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the carboxylic acid). This combination allows for the formation of robust and directional hydrogen bonds, which are key to creating ordered supramolecular structures.

Table 1: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of Interaction
Carboxylic Acid (-OH)Carbonyl Oxygen (-C=O)O-H···O
Carboxylic Acid (-OH)Pyrimidine NitrogenO-H···N

This table is a theoretical representation of potential interactions and is not based on published experimental data for this specific compound.

Formation of Dimeric and Polymeric Structures via Non-Covalent Interactions

The most common supramolecular synthon for carboxylic acids is the formation of a cyclic dimer through a pair of O-H···O hydrogen bonds between two molecules. libretexts.orgdtu.dk This R²₂(8) graph set is a highly stable and predictable motif in crystal engineering. It is highly probable that this compound would also form such dimers in the solid state.

Beyond this primary dimeric structure, weaker non-covalent interactions would likely play a significant role in assembling these dimers into larger polymeric structures. These interactions could include C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyrimidine rings of adjacent molecules. The propyl group, being a non-polar alkyl chain, could also influence the packing through van der Waals forces and potentially segregate into hydrophobic domains within the crystal lattice. The cumulative effect of these weaker interactions would dictate the formation of one-, two-, or three-dimensional polymeric networks.

Crystal Engineering for Desired Solid-State Properties

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. tandfonline.comrsc.org In the context of this compound, this would involve strategies to favor certain hydrogen bonding patterns over others to achieve specific solid-state architectures.

For instance, co-crystallization with other molecules that are complementary hydrogen bonding partners could be employed to create novel supramolecular synthons and modify the crystal packing. The choice of solvent during crystallization can also play a crucial role, as solvent molecules can sometimes be incorporated into the crystal lattice and mediate intermolecular interactions. While no specific crystal engineering studies have been reported for this compound, the principles established for other pyrimidine carboxylic acids suggest that it would be a viable candidate for the design of new solid-state materials with tailored properties. researchgate.netacs.org

Biological Relevance and Mechanistic Studies

Molecular Mechanism of Action in Biological Systems

The therapeutic potential of pyrimidine (B1678525) derivatives, including those based on a carboxylic acid scaffold, stems from their ability to interact with specific biological targets. These interactions can lead to the inhibition of crucial enzymes, the modulation of receptor signaling pathways, and the disruption of essential processes in pathogenic microorganisms.

Pyrimidine-based compounds have been identified as potent inhibitors of several key enzymes implicated in human diseases. The pyrimidine nucleus serves as a versatile scaffold that can be decorated with various functional groups to achieve specific binding and inhibition.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a significant role in inflammation and has been linked to carcinogenesis. nih.gov Certain pyrimidine derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govnih.gov For instance, a series of novel pyrimidine-5-carbonitriles demonstrated potent COX-2 inhibitory activity, with some compounds showing inhibition profiles similar to the well-known COX-2 inhibitor, Celecoxib. nih.gov The selectivity of these compounds for COX-2 over the related COX-1 isoenzyme is a critical factor in reducing potential side effects. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its dysregulation is often observed in cancer. Aminopyrimidine derivatives have been developed as selective, ATP-competitive inhibitors of the CDK2/cyclin E complex. merckmillipore.com These inhibitors bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of substrate proteins and thereby arresting cell cycle progression. merckmillipore.comnih.gov

Other Enzymes: The pyrimidine scaffold has been successfully employed to target a wide range of other enzymes. Studies have shown that pyrimidine derivatives can effectively inhibit metabolic enzymes such as carbonic anhydrases, acetylcholinesterase, and α-glycosidase. researchgate.net They have also been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthetic pathway, which is a potential target for tumor inhibitors. nih.govnih.gov Additionally, pyrimidine-4-carboxamides have been identified as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), and other derivatives have shown strong inhibitory effects on Glutathione S-transferase (GST). acs.orgjournalagent.com

Table 1: Examples of Enzyme Inhibition by Pyrimidine Derivatives
Compound ClassTarget EnzymeInhibitory ActivityReference
Pyrimidine-5-carbonitrile (Compound 5d)COX-2IC50 = 0.19 µM nih.gov
Aminopyrimidine derivativeCDK2/cyclin EKi = 2 µM merckmillipore.com
4-amino-2-chloropyrimidineGlutathione S-transferase (GST)Ki = 0.047 µM journalagent.com
Pyrido[2,3-d]pyrimidine (Compound 2a)Lipoxygenase (LOX)IC50 = 42 µM nih.gov

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play a central role in cellular signaling. Pyrimidine derivatives have been developed as potent modulators of these receptors.

GPR119 Receptor: GPR119 is a GPCR expressed primarily in pancreatic β-cells and intestinal L-cells. Its activation stimulates glucose-dependent insulin (B600854) release and the secretion of incretin (B1656795) hormones, making it an attractive target for the treatment of type 2 diabetes. nih.govnih.gov Several series of pyrimidine derivatives have been designed and synthesized as GPR119 agonists. nih.govnih.gov These compounds bind to the receptor and trigger downstream signaling pathways, leading to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov Structural studies of the GPR119-Gs complex reveal a hydrophobic ligand-binding pocket, and agonists typically feature a pyrimidine "capping group" that interacts with this region. nih.govnih.gov Optimized pyrimidine analogues have demonstrated high potency with EC50 values in the low nanomolar range. nih.gov

Table 2: GPR119 Agonist Activity of Pyrimidine Derivatives
Compound ClassAgonist ActivityReference
Pyrimido[5,4-d]pyrimidine (Analogue 15a)EC50 = 2.2 nM nih.gov
Pyrimido[5,4-d]pyrimidine (Analogue 21e)EC50 = 8.1 nM nih.gov
Tetrahydroquinazoline (Analogue 16)EC50 = 1.2 µM nih.gov
Tetrahydroquinazoline (Analogue 28)EC50 = 0.27 µM nih.gov

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial and antifungal activities, which are achieved through various mechanisms of action. ias.ac.innih.govorientjchem.org

Antimicrobial Mechanisms: The antibacterial action of pyrimidine compounds can involve the inhibition of essential enzymes in pathogens. For example, some thieno[2,3-d]pyrimidine-4-carboxylic acid amides have been studied for their potential to inhibit the TrmD enzyme in Pseudomonas aeruginosa, a target for antimicrobial drug development. uran.ua In Staphylococcus aureus, pyrimidine compounds have been designed to bind to the guanine (B1146940) riboswitch, which regulates the expression of the essential gene guaA, thereby inhibiting bacterial growth. mdpi.com

Antifungal Mechanisms: The antifungal activity of pyrimidines can be multifaceted. One proposed mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov A cell-based reporter assay using Saccharomyces cerevisiae showed that certain pyridine (B92270) and pyrimidine compounds could activate the transcription of ERG10, an early gene in the ergosterol pathway, suggesting feedback activation due to downstream inhibition. nih.gov Another important factor in antifungal activity is the ability of the compounds to bypass or evade fungal efflux pumps, such as Cdr1 and Cdr2 in Candida albicans, which can otherwise remove the active compounds from the cell. nih.gov Some novel pyrimidine derivatives have shown potent and broad-spectrum activity against various phytopathogenic fungi. researchgate.netfrontiersin.org

Pyrimidine Carboxylic Acids as Building Blocks for Bioactive Molecules

The pyrimidine carboxylic acid framework is a cornerstone in medicinal chemistry, valued for its synthetic tractability and its ability to serve as a scaffold for creating large and diverse libraries of bioactive compounds. researchgate.netnih.govchemimpex.com

The pyrimidine ring is considered a "privileged scaffold" because it can interact with multiple biological targets, serving as a core structure for drugs with diverse therapeutic applications. mdpi.comnih.govresearchgate.net Its utility is enhanced by the presence of a carboxylic acid group, which provides an additional point for chemical modification and can participate in key binding interactions, such as hydrogen bonding with target proteins. nih.govnih.gov

Chemists utilize the pyrimidine carboxylic acid scaffold to systematically build molecules with desired pharmacological profiles. The synthesis often involves multi-step reactions where different substituents are introduced at various positions on the pyrimidine ring. acs.orgnih.govresearchgate.net This modular approach allows for the fine-tuning of properties like potency, selectivity, solubility, and metabolic stability. researchgate.net The Biginelli reaction, a one-pot multicomponent reaction, is a classic and efficient method for synthesizing pyrimidine derivatives, demonstrating the scaffold's accessibility. mdpi.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into effective drug candidates. For pyrimidine carboxylic acids, SAR studies involve synthesizing a series of analogues with systematic modifications and evaluating how these changes affect biological activity. rsc.orgnih.govacs.org

Key findings from SAR studies on pyrimidine derivatives include:

Substituents on the Pyrimidine Ring: The nature and position of substituents greatly influence biological activity. nih.govnih.gov For instance, in a series of DHODH inhibitors, it was found that the intact amide and imide groups of the pyrimidine ring and the 6-carboxylic acid were essential for significant enzyme inhibition. nih.gov There was also a steric limitation at the 5-position, where substituents larger than a methyl group were not well tolerated. nih.gov

Modification of the Carboxylic Acid Group: The carboxylic acid group is often a key pharmacophore. In DHODH inhibitors, replacing the carboxylic acid with similar functional groups like sulfonamide or tetrazole resulted in reduced activity, indicating that the carboxylic acid itself is preferred by the enzyme's active site. nih.gov

Side Chain Modifications: In a series of pyrimidine-based anti-inflammatory agents that inhibit 5-lipoxygenase (5-LOX), SAR studies revealed that elongating an aliphatic chain at the α-position to the carboxylic acid increased potency. rsc.orgnih.gov Furthermore, introducing electron-releasing groups on phenyl moieties attached to the scaffold also enhanced inhibitory activity. rsc.org For NAPE-PLD inhibitors, conformational restriction of a side chain by replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure led to a threefold increase in inhibitory potency. acs.org

These SAR studies provide a rational basis for the design of more potent and selective pyrimidine-based therapeutic agents.

Development of Chemical Probes for Biological Research

The pyrimidine scaffold is a common feature in molecules with diverse biological activities, making pyrimidine derivatives attractive starting points for the development of chemical probes. These probes are essential tools in chemical biology for dissecting cellular pathways and validating drug targets. While extensive research into the biological relevance of many pyrimidine-containing compounds exists, the specific development and application of chemical probes derived directly from 5-Propylpyrimidine-2-carboxylic acid are not widely documented in publicly available research. However, the structural features of this compound, particularly the carboxylic acid group, provide a versatile handle for the synthesis of various types of chemical probes.

The general strategy for developing a chemical probe from a parent compound like this compound involves chemically modifying the core structure to incorporate a reporter group (such as a fluorescent dye or a biotin (B1667282) tag) or an affinity tag, while ideally retaining the biological activity and selectivity of the parent molecule. The carboxylic acid moiety is particularly amenable to standard bioconjugation techniques, allowing for the attachment of these functional groups.

Hypothetical Chemical Probes Derived from this compound:

Probe NameStructureReporter/TagPotential Research Application
5-Propylpyrimidine-2-carboxamide-FITCThis compound linked to Fluorescein isothiocyanate (FITC) via an amide bond.FluorescentVisualization of target protein localization and dynamics within cells using fluorescence microscopy.
5-Propylpyrimidine-2-carboxamide-BiotinThis compound linked to Biotin via an amide bond.Affinity TagIdentification of protein binding partners through affinity purification followed by mass spectrometry (AP-MS).
5-Propylpyrimidine-2-carboxamide-AzideThis compound modified with an azide (B81097) group.Click Chemistry HandleIn situ target engagement studies using bioorthogonal click chemistry reactions with alkyne-tagged reporter molecules.

Detailed Research Findings on Related Pyrimidine Derivatives:

While specific data on probes from this compound is scarce, research on other pyrimidine derivatives highlights the utility of this compound class in developing valuable research tools. For instance, various pyrimidine-based kinase inhibitors have been functionalized to create chemical probes for studying kinase signaling pathways. These probes have been instrumental in target identification and validation, as well as in understanding the mechanisms of drug resistance.

The development of such probes typically involves:

Synthesis: The carboxylic acid of a pyrimidine derivative can be activated (e.g., using carbodiimide (B86325) chemistry) to form a reactive intermediate that readily couples with an amine-containing reporter molecule.

Biochemical Characterization: The resulting probe is then tested to ensure it retains its affinity and selectivity for the intended biological target. This often involves in vitro binding assays or enzyme inhibition assays.

Cellular Imaging and Analysis: Fluorescently labeled probes can be used in cellular imaging techniques like confocal microscopy to observe the subcellular localization of the target protein.

Proteomics: Biotinylated probes are employed in affinity pull-down experiments to isolate the target protein and its interacting partners from cell lysates for identification by mass spectrometry.

Future Directions and Emerging Research Avenues

Advanced Synthetic Technologies for Sustainable Production

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign synthetic methodologies. For 5-Propylpyrimidine-2-carboxylic acid, research is gravitating towards green chemistry principles to minimize environmental impact and enhance economic feasibility. rasayanjournal.co.inbenthamdirect.com Advanced synthetic strategies are being explored to move away from traditional methods that often rely on harsh reagents and generate significant waste.

Key areas of development include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods. nih.govijper.orgijres.org The application of microwave-assisted organic synthesis (MAOS) to the production of pyrimidine (B1678525) derivatives has shown considerable promise in improving efficiency and sustainability.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. organic-chemistry.orgbohrium.com This strategy enhances atom economy and reduces the number of purification steps, thereby minimizing solvent usage and waste generation. An iridium-catalyzed multicomponent synthesis has been successfully employed for producing a variety of pyrimidines from amidines and alcohols. organic-chemistry.orgbohrium.com

Catalytic Innovations: The development of novel catalysts is central to sustainable synthesis. Research is focused on designing highly efficient and recyclable catalysts, including metal-based catalysts and biocatalysts, to facilitate the synthesis of pyrimidine derivatives under milder reaction conditions. mdpi.com For instance, a sustainable approach using biogenically produced single-phase δ-MnO2 nanoparticles has been reported for the synthesis of pharmaceutically important pyrimidine derivatives. bohrium.com

These advanced synthetic technologies are not only crucial for the environmentally responsible production of this compound but also for enabling its wider application in various fields by ensuring a more accessible and cost-effective supply.

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
MethodologyKey AdvantagesChallengesPotential Impact on this compound Production
Conventional SynthesisWell-established proceduresOften requires harsh conditions, generates significant waste, longer reaction timesBaseline for improvement with sustainable methods
Microwave-Assisted SynthesisFaster reaction rates, higher yields, reduced energy consumption nih.govijper.orgScale-up can be challenging, requires specialized equipmentMore rapid and energy-efficient production
Multicomponent ReactionsHigh atom economy, reduced waste, operational simplicity organic-chemistry.orgbohrium.comRequires careful optimization of reaction conditions and starting materialsStreamlined and more sustainable synthesis from simple precursors
Advanced CatalysisMilder reaction conditions, high selectivity, potential for catalyst recycling mdpi.comCatalyst cost and stability can be a concernGreener and more cost-effective manufacturing processes

Integration of Artificial Intelligence and Machine Learning in Compound Design

Future research in this area will likely focus on:

Predictive Modeling: Machine learning models can be trained on existing data to predict a wide range of properties for this compound and its analogues, including their physicochemical characteristics, biological activities, and potential toxicities. researchgate.netscirp.org This predictive capability can significantly reduce the time and cost associated with experimental screening.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By inputting specific criteria, such as high binding affinity to a particular biological target or specific electronic properties, these algorithms can propose novel derivatives of this compound for synthesis and testing. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies: AI-driven QSAR models can establish mathematical relationships between the structural features of pyrimidine derivatives and their biological activities. mdpi.com These models can provide valuable insights into the key structural motifs responsible for a desired effect, guiding the rational design of more potent and selective compounds.

The integration of AI and ML into the research pipeline for this compound will undoubtedly accelerate the discovery of new applications and the development of next-generation materials and therapeutics.

Exploration of Novel Coordination Architectures and Functional Materials

The presence of both a carboxylic acid group and nitrogen atoms in the pyrimidine ring makes this compound an excellent candidate for use as a ligand in coordination chemistry. The formation of coordination polymers and metal-organic frameworks (MOFs) with various metal ions opens up a vast landscape for the creation of novel functional materials. mdpi.com

Emerging research avenues in this domain include:

Synthesis of Coordination Polymers: The self-assembly of this compound with different metal ions can lead to the formation of one-, two-, or three-dimensional coordination polymers with diverse topologies and properties. rsc.orgmdpi.com The nature of the metal ion and the reaction conditions will play a crucial role in determining the final structure and functionality of the resulting material.

Development of Functional MOFs: MOFs are a class of porous crystalline materials with exceptionally high surface areas and tunable pore sizes. By incorporating this compound as an organic linker, it is possible to construct MOFs with tailored properties for applications in gas storage, separation, catalysis, and sensing. mdpi.com

Luminescent and Magnetic Materials: The coordination of this compound to lanthanide or transition metal ions could yield materials with interesting photoluminescent or magnetic properties. nih.gov Such materials could find applications in areas like lighting, displays, and data storage.

The exploration of the coordination chemistry of this compound is a promising frontier for the discovery of new materials with advanced functionalities.

Table 2: Potential Applications of this compound-based Coordination Polymers
Application AreaKey Properties of the MaterialPotential Impact
Gas Storage and SeparationHigh porosity and selective gas adsorptionDevelopment of materials for clean energy and environmental remediation
CatalysisAccessible active metal sites and shape-selective catalysisCreation of highly efficient and reusable catalysts for chemical synthesis
SensingLuminescent or electronic response to specific analytesFabrication of sensitive and selective chemical sensors
LuminescenceStrong and tunable light emissionAdvancements in solid-state lighting, displays, and anti-counterfeiting technologies

Deeper Mechanistic Insights into Biological Interactions

While the broader class of pyrimidine derivatives is known to exhibit a wide range of biological activities, the specific molecular targets and mechanisms of action of this compound remain largely unexplored. gsconlinepress.compharmatutor.orgorientjchem.org Future research will need to delve deeper into its biological interactions to uncover its therapeutic potential.

Key research directions include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and computational docking, researchers can identify the specific proteins or other biomolecules that interact with this compound. mdpi.comnih.gov Once potential targets are identified, further experiments will be required to validate their biological relevance.

Enzyme Inhibition Studies: Many pyrimidine derivatives act as enzyme inhibitors. researchgate.netnih.gov Investigating the inhibitory activity of this compound against a panel of enzymes, particularly those involved in disease pathways, could reveal its potential as a therapeutic agent.

Cellular Pathway Analysis: Modern cell biology techniques, such as high-content screening and transcriptomics, can be employed to understand how this compound affects cellular pathways and processes. rsc.org This can provide a comprehensive picture of its biological effects at the cellular level.

A thorough understanding of the biological interactions of this compound is a prerequisite for its development as a potential therapeutic agent for a variety of diseases.

Development of this compound-based Molecular Tools for Chemical Biology

Molecular tools are essential for probing and understanding complex biological systems. The unique chemical structure of this compound makes it an attractive scaffold for the development of such tools. rsc.org

Future research in this area could focus on:

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to create fluorescent probes for imaging and sensing specific biological events or molecules. nih.govrsc.orgbohrium.com The pyrimidine core could serve as a recognition element, while the fluorophore provides the readout signal.

Affinity-Based Probes: The carboxylic acid group can be used as a handle to immobilize the molecule on a solid support, creating an affinity matrix for capturing interacting proteins from complex biological samples. This would be a valuable tool for target identification.

Photoaffinity Labels: The introduction of a photoreactive group onto the this compound structure could enable the development of photoaffinity labels. These tools can be used to covalently crosslink the molecule to its biological target upon photoactivation, facilitating target identification and characterization.

The development of molecular tools based on this compound will not only advance our understanding of its own biological activity but also provide valuable reagents for the broader chemical biology community.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Propylpyrimidine-2-carboxylic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves condensation reactions between pyrimidine precursors and propyl-containing reagents. For example, a route analogous to 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Key factors include temperature control (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the product in >95% purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Compare chemical shifts with analogous pyrimidine-2-carboxylic acid derivatives (e.g., 2-Phenylpyrimidine-5-carboxylic acid, δ ~8.5 ppm for pyrimidine protons) .
  • LC-MS : Confirm molecular weight (theoretical MW: ~195.2 g/mol) and fragmentation patterns.
  • FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).

Advanced Research Questions

Q. What strategies can mitigate side reactions (e.g., decarboxylation or propyl group isomerization) during the synthesis of this compound?

  • Methodological Answer :

  • Decarboxylation : Avoid prolonged heating above 100°C; use mild acidic conditions (pH 4–6) during carboxylation steps.
  • Isomerization : Employ sterically hindered bases (e.g., DBU) to stabilize the propyl group configuration. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) to detect intermediates.
  • Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd) with immobilized variants to reduce side-product formation .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-5 of the pyrimidine ring).
  • Compare with experimental data from analogous compounds like 2-(Methylamino)pyrimidine-5-carboxylic acid to validate computational models .
  • Use Gaussian or ORCA software to simulate transition states for substitution reactions, focusing on activation energies and steric effects of the propyl group.

Q. What analytical approaches resolve contradictions in reported spectral data for pyrimidine-carboxylic acid derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/LC-MS data across multiple batches and synthetic routes. For example, discrepancies in ¹³C shifts may arise from solvent polarity (DMSO vs. CDCl₃).
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm pyrimidine ring assignments.
  • Collaborative Studies : Reference standardized datasets (e.g., NIST Chemistry WebBook for 2-Pyridinecarboxylic acid analogs) to align interpretations .

Method Development & Optimization

Q. How can researchers optimize HPLC conditions for separating this compound from structurally similar impurities?

  • Methodological Answer :

  • Column Selection : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).
  • Gradient Elution : 5% B to 95% B over 20 min, flow rate 1.0 mL/min. Monitor at 254 nm (pyrimidine π→π* transition).
  • Spiking Experiments : Add known impurities (e.g., unreacted pyrimidine precursors) to confirm resolution (Rs >2.0).

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should controls be designed?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target enzymes like dihydrofolate reductase (DHFR), using MTX (methotrexate) as a positive control.
  • Cell-Based Assays : Use HEK293 or HeLa cells with dose-response curves (1–100 µM). Include vehicle controls (DMSO ≤0.1%) and reference inhibitors (e.g., pyrimethamine for DHFR).
  • Data Normalization : Express activity as % inhibition relative to controls, with triplicate technical replicates to ensure reproducibility.

Safety & Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers for incineration.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label containers with GHS hazard codes (e.g., H315 for skin irritation) per SDS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.